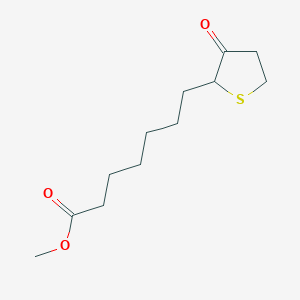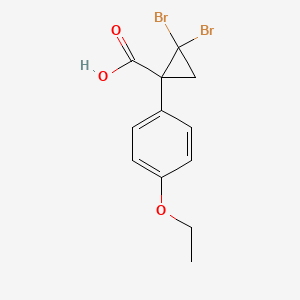
Methyl 7-(3-oxothiolan-2-YL)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(3-oxothiolan-2-yl)heptanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes a thiolane ring and a heptanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-oxothiolan-2-yl)heptanoate typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Heptanoic acid, alcohol (such as methanol), and an acid catalyst (such as sulfuric acid).
Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve regio- and enantio-selective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(3-oxothiolan-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Aplicaciones Científicas De Investigación
Methyl 7-(3-oxothiolan-2-yl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents.
Mecanismo De Acción
The mechanism of action of Methyl 7-(3-oxothiolan-2-yl)heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The thiolane ring and ester group play crucial roles in its activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl heptanoate: A simpler ester with similar properties.
Ethyl heptanoate: Another ester with a different alkyl group.
Methyl 7-(3-oxothiolan-2-yl)octanoate: A compound with a longer carbon chain.
Uniqueness
Methyl 7-(3-oxothiolan-2-yl)heptanoate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to other esters.
Propiedades
Número CAS |
64318-41-8 |
|---|---|
Fórmula molecular |
C12H20O3S |
Peso molecular |
244.35 g/mol |
Nombre IUPAC |
methyl 7-(3-oxothiolan-2-yl)heptanoate |
InChI |
InChI=1S/C12H20O3S/c1-15-12(14)7-5-3-2-4-6-11-10(13)8-9-16-11/h11H,2-9H2,1H3 |
Clave InChI |
FGZSTNOZBUJHLZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC1C(=O)CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)






![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)

![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
